Erythromycin A oxime - 111321-02-9

Erythromycin A oxime

Catalog Number: EVT-1478211
CAS Number: 111321-02-9
Molecular Formula: C37H68N2O13
Molecular Weight: 748.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(9E)-Erythromycin A oxime is a metabolite of the semisynthetic antibiotic roxithromycin.
(9E)-Erythromycin A Oxime is a metabolite of Roxithromycin in humans. It has anti-Helicobacter pylori activity.
An impurity of Erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 54S ribosomal subunit, blocking the progression of nascent polypeptide chains.
Synthesis Analysis
  • Oximation of Erythromycin Thiocyanate: This common method utilizes erythromycin thiocyanate as the starting material, reacting with hydroxylamine hydrochloride in the presence of a base like triethylamine. [] This reaction can be carried out in various solvents, including methanol, ethanol, and water, with varying reaction temperatures and pH values. [, , , ] Some methods use a specially designed reaction apparatus to control pressure and facilitate dehydration during the reaction. []
  • Oximation of Erythromycin A: Direct oximation of erythromycin A with hydroxylamine hydrochloride is possible, though careful control of acidity is crucial to minimize degradation. [, ] This method often employs an acid-base buffer to stabilize the reaction and enhance yield. []
Molecular Structure Analysis

Erythromycin A oxime retains the basic 14-membered macrolide ring structure of erythromycin A. The key structural difference is the substitution of the ketone group at the C-9 position with an oxime group (C=N-OH). [] This modification significantly influences its chemical reactivity and serves as a handle for further chemical transformations.

Chemical Reactions Analysis
  • Beckmann Rearrangement: Under specific conditions, the oxime group in erythromycin A oxime can undergo Beckmann rearrangement. This reaction leads to the formation of ring-expanded erythromycin derivatives, including 10-dihydro-10-deoxo-11-azaerythromycin A. [] Controlling the configuration of the oxime group (E or Z) during this rearrangement can influence the final product ratio. []
  • Reduction: The oxime group can be reduced to an amine, yielding erythromycyl amine, a valuable intermediate for synthesizing new macrolide analogs. [] This reduction often employs reagents like sodium borohydride and can be integrated with the Beckmann rearrangement in a one-pot synthesis of 9-deoxo-9a-aza-9a-homoerythromycin A. []
  • Etherification: The hydroxyl group of the oxime moiety can be protected via etherification using reagents like dialkyloxycyclohexanes or alkyloxycyclohexenes. [, ] This protection strategy is crucial for achieving regioselective modifications at other positions within the molecule.
  • Silylation: The hydroxyl groups in erythromycin A oxime, including the one on the oxime moiety, can undergo silylation with reagents like triphenylchlorosilane or tert-butyldimethylsilyl chloride. [, ] Silylation is often employed as a protecting strategy in multi-step synthesis.
  • Complex Formation: Erythromycin A oxime can form complexes with transition metals like copper, zinc, cobalt, and nickel. [] These complexes have demonstrated enhanced fungicidal activity against various microorganisms compared to the parent metal salts.
Applications
  • Synthesis of Novel Macrolide Antibiotics: It serves as the primary starting material for synthesizing second-generation macrolides like clarithromycin, azithromycin, roxithromycin, flurithromycin, and dirithromycin. [, , , , ] These derivatives exhibit improved pharmacological profiles, including enhanced antibacterial activity, improved pharmacokinetic properties, and better stability.
  • Structure-Activity Relationship (SAR) Studies: Modifications of erythromycin A oxime allow researchers to investigate the impact of structural changes on biological activity, leading to a deeper understanding of macrolide antibiotic action and guiding the development of more effective drugs. [, , , , ]
  • Metabolic Studies: Erythromycin A oxime is a key metabolite of roxithromycin, identified in rat liver microsome studies. [] Investigating its formation and further metabolism contributes to a comprehensive understanding of roxithromycin's pharmacokinetic profile.

Erythromycin A

Relevance: Erythromycin A is the direct precursor to Erythromycin A oxime. The conversion typically involves reacting Erythromycin A with hydroxylamine hydrochloride under controlled conditions , . The key structural difference between the two compounds is the presence of an oxime group (-C=N-OH) in Erythromycin A oxime, replacing the ketone group (C=O) at the 9-position of Erythromycin A. This modification significantly influences the reactivity and downstream modifications of Erythromycin A oxime, leading to the development of new erythromycin derivatives.

Erythromycin Thiocyanate

Relevance: Erythromycin thiocyanate serves as a crucial starting material for synthesizing Erythromycin A oxime in several methodologies , , , , , . The presence of the thiocyanate group offers a more reactive site for nucleophilic substitution compared to the ketone in Erythromycin A, facilitating the formation of Erythromycin A oxime under milder reaction conditions and often resulting in higher yields and purity.

(Z)-Erythromycin A Oxime

Relevance: (Z)-Erythromycin A oxime is an often undesirable byproduct formed during the synthesis of Erythromycin A oxime , , . While it shares the same molecular formula as Erythromycin A oxime, its differing spatial arrangement can lead to different chemical reactivity and potentially lower biological activity compared to the desired (E)-isomer. Controlling reaction conditions is crucial for minimizing its formation.

Erythromycin A 6,9-Iminoether

Relevance: Erythromycin A 6,9-iminoether is synthesized from Erythromycin A oxime via the Beckmann rearrangement , , . This reaction expands the macrolide ring, a key structural change in the multi-step synthesis of azithromycin from Erythromycin A oxime.

9-Deoxo-9a-aza-9a-homoerythromycin A (AZA)

Relevance: Synthesized from Erythromycin A 6,9-iminoether through reduction , , , AZA represents a structurally significant advancement towards azithromycin. This intermediary step highlights the critical role of Erythromycin A oxime as a foundation for developing next-generation macrolide antibiotics.

Azithromycin

Relevance: Azithromycin is synthesized from Erythromycin A oxime through a multi-step process that involves the formation of Erythromycin A 6,9-iminoether, 9-Deoxo-9a-aza-9a-homoerythromycin A (AZA) and a final methylation step , , , , . The development of azithromycin from Erythromycin A oxime demonstrates the potential for creating new antibiotics with improved pharmacokinetic properties and a broader spectrum of activity.

Erythromycin A 9,11-Iminoether

Compound Description: Erythromycin A 9,11-iminoether, like its 6,9- counterpart, is a cyclic imino ether derivative of Erythromycin A formed during the Beckmann rearrangement of Erythromycin A oxime , . Its formation highlights the multiple reaction pathways possible in the Beckmann rearrangement, ultimately influencing the yield of the desired 6,9-iminoether.

Erythromycin A 9-Lactam and Erythromycin A 8-Lactam

Compound Description: Both Erythromycin A 9-lactam and Erythromycin A 8-lactam are cyclic amides. They are formed as byproducts during the Beckmann rearrangement of Erythromycin A oxime, highlighting alternative reaction pathways that can reduce the yield of the desired iminoether intermediates .

2′,4″-O-Bis(trimethylsilyl)erythromycin A Oxime (TBS-EMAO)

Relevance: TBS-EMAO is a vital intermediate in the synthesis of clarithromycin, another semi-synthetic macrolide antibiotic derived from Erythromycin A oxime , , , . The TBS protecting groups are crucial for achieving regioselective modification at other positions within the Erythromycin A oxime molecule, ultimately leading to the desired clarithromycin structure.

Clarithromycin

Relevance: Clarithromycin is synthesized from Erythromycin A oxime through a series of reactions, including selective methylation at the C-6 hydroxyl group , . This modification highlights the versatility of Erythromycin A oxime as a starting point for developing new antibiotics with enhanced pharmacological profiles.

Erythromycin A 9-[O-(Dimethylthexylsilyl)oxime]

Relevance: Researchers have used Erythromycin A 9-[O-(dimethylthexylsilyl)oxime] in computational studies aimed at understanding and optimizing the synthesis of clarithromycin . The TDS group, like the TBS group, plays a crucial role in achieving regioselective methylation at the C-6 hydroxyl group, ultimately influencing the yield and purity of clarithromycin.

Erythromycin A Oxime 11,12-Carbonate

Relevance: This compound and its oxime ethers have been studied for their antibacterial activity , . These studies explore the impact of structural modifications on the biological activity of Erythromycin A oxime derivatives, aiming to identify compounds with enhanced therapeutic potential.

Roxithromycin

Relevance: Synthesized from Erythromycin A oxime through a reaction with a specific side chain called MEMC in the presence of a catalyst , roxithromycin exemplifies the successful development of improved antibiotics based on Erythromycin A oxime. This modification highlights the versatility of Erythromycin A oxime as a starting point for designing antibiotics with desirable therapeutic properties.

Erythromycyl Amine

Relevance: Researchers have investigated the acylation of erythromycyl amine alongside Erythromycin A oxime for comparison . This parallel study helps to understand the influence of the 9-position substituent on the reactivity and potential for generating new derivatives of erythromycin.

8,9-Anhydroerythromycin A 6,9-Hemiketal

Relevance: This compound has been identified as a byproduct during the synthesis of Erythromycin A oxime, particularly when acidic conditions are employed , . Its formation underscores the importance of controlling the reaction conditions during Erythromycin A oxime synthesis to minimize the formation of undesired degradation products and ensure a high yield of the target compound.

Erythromycin A 6,9:9,12-Spiroketal

Relevance: Similar to 8,9-anhydroerythromycin A 6,9-hemiketal, Erythromycin A 6,9:9,12-spiroketal can form as a byproduct during the synthesis of Erythromycin A oxime, particularly under acidic conditions , . This finding highlights the sensitivity of erythromycin derivatives to acidic environments and emphasizes the need for carefully controlled reaction conditions to minimize degradation and optimize yield.

Pseudoerythromycin A Enol Ether

Compound Description: Pseudoerythromycin A enol ether is a byproduct formed during the synthesis of Erythromycin A oxime. This compound results from the translactonization of erythromycin A enol ether, which itself forms due to the acid-catalyzed degradation of Erythromycin A .

4″-O-Trimethylsilyl Erythromycin A Oxime

Relevance: This compound is identified as an impurity during the synthesis of clarithromycin through silyl-etherification of Erythromycin A oxime . Its presence indicates incomplete or non-selective silylation, highlighting the need for optimization in the protection strategy for efficient clarithromycin synthesis.

4″-O-Trimethylsilyl Erythromycin A 9(O-t-butyldimethylsilyl) Oxime

Relevance: Similar to 4″-O-trimethylsilyl erythromycin A oxime, this compound is also found as an impurity during clarithromycin synthesis, particularly during the silylation step . Its formation underscores the challenges associated with achieving regioselective protection of the multiple hydroxyl groups in Erythromycin A oxime and highlights the need for precise control over reaction conditions.

Dirithromycin

Relevance: Dirithromycin can be synthesized from Erythromycin A oxime through a multi-step process involving the preparation of Erythromycin amine and subsequent condensation with the specific dirithromycin side chain, 2-(2-methoxyethoxy)acetaldehyde . This synthesis further exemplifies the versatility of Erythromycin A oxime as a crucial intermediate in developing new antibiotics with enhanced pharmacokinetic and pharmacodynamic properties.

Properties

CAS Number

111321-02-9

Product Name

Erythromycin-9-oxime

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C37H68N2O13

Molecular Weight

748.96

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

(9E)-Erythromycin A Oxime; (9E)-Erythromycin 9-Oxime; (E)-Erythromycin A Oxime; (E)-Erythromycin Oxime

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.